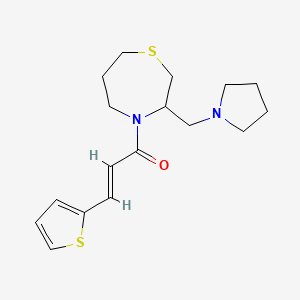

(E)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a conjugated enone (α,β-unsaturated ketone) backbone with a 1,4-thiazepane ring substituted at position 3 by a pyrrolidin-1-ylmethyl group and a thiophen-2-yl moiety at the β-position.

Properties

IUPAC Name |

(E)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS2/c20-17(7-6-16-5-3-12-22-16)19-10-4-11-21-14-15(19)13-18-8-1-2-9-18/h3,5-7,12,15H,1-2,4,8-11,13-14H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPFRQPJLIHIQU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound with potential biological activity. Its unique structural features, including a thiazepane ring and a thiophene moiety, suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula: C19H26N2OS

Molecular Weight: 330.5 g/mol

CAS Number: 1421587-36-1

The biological activity of (E)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one may involve interactions with various biological targets:

- Receptor Binding: The compound may act as a modulator for neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways. Similar compounds have shown affinity for these receptors, indicating potential psychoactive effects.

- Enzyme Inhibition: The thiazepane ring can facilitate interactions with enzymes, potentially inhibiting their activity. This mechanism is common among many pharmaceutical agents targeting specific metabolic pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazepane derivatives. For instance, compounds with similar thiophene substitutions have demonstrated effective inhibition against Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Some thiazepane-containing compounds have been explored for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways such as cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies

A review of relevant literature reveals several case studies that highlight the biological activity of related compounds:

- Pyrrolidine Derivatives: Research on pyrrolidine-containing compounds has shown significant effects on neurotransmitter systems, suggesting potential applications in treating mood disorders .

- Thiazepane Compounds: A study focused on thiazepane derivatives demonstrated their effectiveness as enzyme inhibitors in cancer cell lines, indicating their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities observed in structurally similar compounds:

Comparison with Similar Compounds

Structural Features

The compound’s core enone system is shared with several analogs, but substituent variations significantly influence physicochemical and biological behaviors. Key structural comparisons include:

Table 1: Structural Comparison of Enone Derivatives

Key Observations :

- Thiazepane vs.

- Thiophene vs. Phenyl : The thiophen-2-yl group may enhance π-π stacking and metal coordination compared to phenyl derivatives, owing to sulfur’s electronegativity .

- Pyrrolidine Substituents : The pyrrolidin-1-ylmethyl group in the target compound could improve solubility and membrane permeability relative to diazenyl (3FP) or halogenated () substituents .

Crystallographic and Computational Analysis

- Software Tools: SHELXL () and Mercury () are critical for refining and visualizing crystal structures. For example, hydrogen-bonded networks in triazole-thiones () highlight the importance of non-covalent interactions .

- Hypothesized Packing : The target compound’s thiazepane and pyrrolidine groups may promote unique packing motifs, such as layered structures or helical arrangements, differing from planar pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.